molecular formula C18H21FN2O4S B2800030 1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251630-95-1

1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2800030
CAS No.: 1251630-95-1
M. Wt: 380.43
InChI Key: OKERPWNUVMTKCK-UHFFFAOYSA-N
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Description

The compound 1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a pyridinone derivative characterized by two key substituents:

  • Position 1: A 3-fluoro-4-methoxybenzyl group, which introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, influencing solubility and binding interactions.

This scaffold is structurally analogous to several pyridinone derivatives investigated for therapeutic applications, including kinase inhibition, antiviral activity, and anti-fibrosis effects .

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-25-17-7-5-14(11-16(17)19)12-20-13-15(6-8-18(20)22)26(23,24)21-9-3-2-4-10-21/h5-8,11,13H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKERPWNUVMTKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related pyridinone derivatives:

Compound Name Substituents (Position 1) Substituents (Position 5) Key Functional Groups Reported Activity Reference
Target Compound 3-Fluoro-4-methoxybenzyl Piperidin-1-ylsulfonyl Sulfonamide, Methoxy, Fluorine Not explicitly reported (inferred kinase/antiviral potential)
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one 3-Bromobenzyl 3-(4-Trifluoromethoxyphenyl)-1,2,4-oxadiazole Oxadiazole, Bromine, Trifluoromethoxy Inhibitor of mitochondrial Complex I
(Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one 3-Fluorobenzyl (3-Fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl Imine, Hydroxyl, Methoxy Anti-HBV activity (IC₅₀ = 0.8 μM)
1-[2-(Dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one 2-(Dimethylamino)ethyl 2-Hydroxy-4-methoxybenzoyl Benzoyl, Hydroxyl, Methoxy c-Src kinase inhibition (IC₅₀ = 12.5 μM)

Key Comparative Insights

Electronic and Steric Effects
  • The piperidin-1-ylsulfonyl group introduces a rigid, polar sulfonamide moiety, contrasting with the oxadiazole in (electron-deficient) or the imine in (pH-sensitive).

Physicochemical and Pharmacokinetic Considerations

  • LogP : The target compound’s logP is estimated to be lower than bromo/trifluoromethoxy derivatives (e.g., ) due to its polar sulfonamide and methoxy groups.
  • Solubility : The sulfonamide and methoxy groups enhance aqueous solubility compared to purely lipophilic analogs (e.g., ).
  • Metabolic Stability : Fluorine atoms (as in the 3-fluoro substituent) often reduce metabolic degradation, a feature shared with .

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